

Physical and chemical properties of N-Boc-2-Amino-5-bromothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-2-Amino-5-bromothiazole*

Cat. No.: *B153047*

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An In-depth Technical Guide on N-Boc-2-Amino-5-bromothiazole

Audience: Researchers, scientists, and drug development professionals.

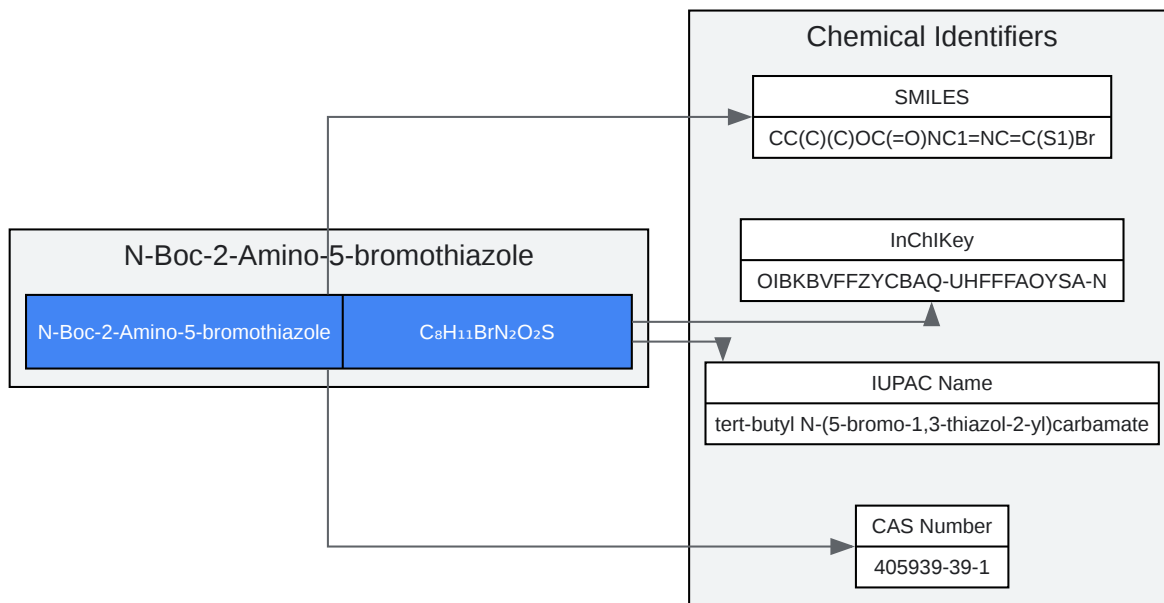
This technical guide provides a comprehensive overview of the physical and chemical properties of **N-Boc-2-Amino-5-bromothiazole**, a key intermediate in pharmaceutical synthesis.[1][2] The document details its chemical identity, physicochemical characteristics, and relevant experimental protocols, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Structure

N-Boc-2-Amino-5-bromothiazole, systematically named tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate, is a protected form of 2-Amino-5-bromothiazole.[2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in multi-step organic syntheses.

Identifier	Value
CAS Number	405939-39-1[3][4]
Molecular Formula	C ₈ H ₁₁ BrN ₂ O ₂ S[4][5][6]
IUPAC Name	tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate[2][3]
Synonyms	(5-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester, 2-(Boc-amino)-5-bromothiazole[3][4]
InChI Key	OIBKBVFFZYCBAQ-UHFFFAOYSA-N[1][2][4]
SMILES	CC(C)(C)OC(=O)NC1=NC=C(S1)Br[1][2][3]

Logical Relationship of Chemical Identifiers

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Caption: Relationship between the compound and its key chemical identifiers.

Physicochemical Properties

The physical and chemical properties of **N-Boc-2-Amino-5-bromothiazole** are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Weight	279.15 g/mol [4][6]
Exact Mass	277.97246 Da[3][4]
Appearance	Off-white to yellow solid[1]
Melting Point	149 °C[1][4]
Density	1.574 ± 0.06 g/cm ³ (Predicted)[1][4]
Water Solubility	Slightly soluble in water[1][2][4]
pKa	4.58 ± 0.70 (Predicted)[1][4]
XLogP3	3.32560[4]
PSA (Polar Surface Area)	79.46 Å ² [4]
Storage Conditions	Store under inert gas (nitrogen or Argon) at 2-8°C[1]
Stability	Stable under recommended storage conditions[2]
Incompatibilities	Incompatible with oxidizing agents[2]

Spectroscopic Data

While detailed spectra are not publicly available, the expected characteristics based on analogous compounds are as follows:

Analysis	Expected Results
^1H NMR	Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the thiazole proton (singlet), and the amine proton (broad singlet, exchangeable with D_2O).
^{13}C NMR	Resonances for the tert-butyl carbons, the thiazole ring carbons (including C-Br and C-N), the quaternary carbon of the t-butyl group, and the carbonyl carbon of the Boc group. [7] [8]
Mass Spec. (ESI-MS)	$[\text{M}+\text{H}]^+$ and $[\text{M}+\text{H}+2]^+$ peaks with approximately equal intensity, which is characteristic of a monobrominated compound. [7]
ATR-IR	Data available from a Bruker Tensor 27 FT-IR, indicating characteristic vibrational modes for the functional groups present. [3]

Experimental Protocols

The synthesis of **N-Boc-2-Amino-5-bromothiazole** is typically achieved by protecting the amino group of 2-Amino-5-bromothiazole.

A. Synthesis of Precursor: 2-Amino-5-bromothiazole[\[9\]](#)[\[10\]](#)

This procedure describes the synthesis from its hydrobromide salt.

- Reactants: 2-Amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol), triethylamine (TEA, 24.1 mL, 174.53 mmol).[\[9\]](#)[\[10\]](#)
- Solvent: Tetrahydrofuran (THF, 350 mL).[\[9\]](#)[\[10\]](#)
- Procedure:
 - A suspension of 2-amino-5-bromothiazole hydrobromide and triethylamine in tetrahydrofuran is prepared.[\[9\]](#)[\[10\]](#)

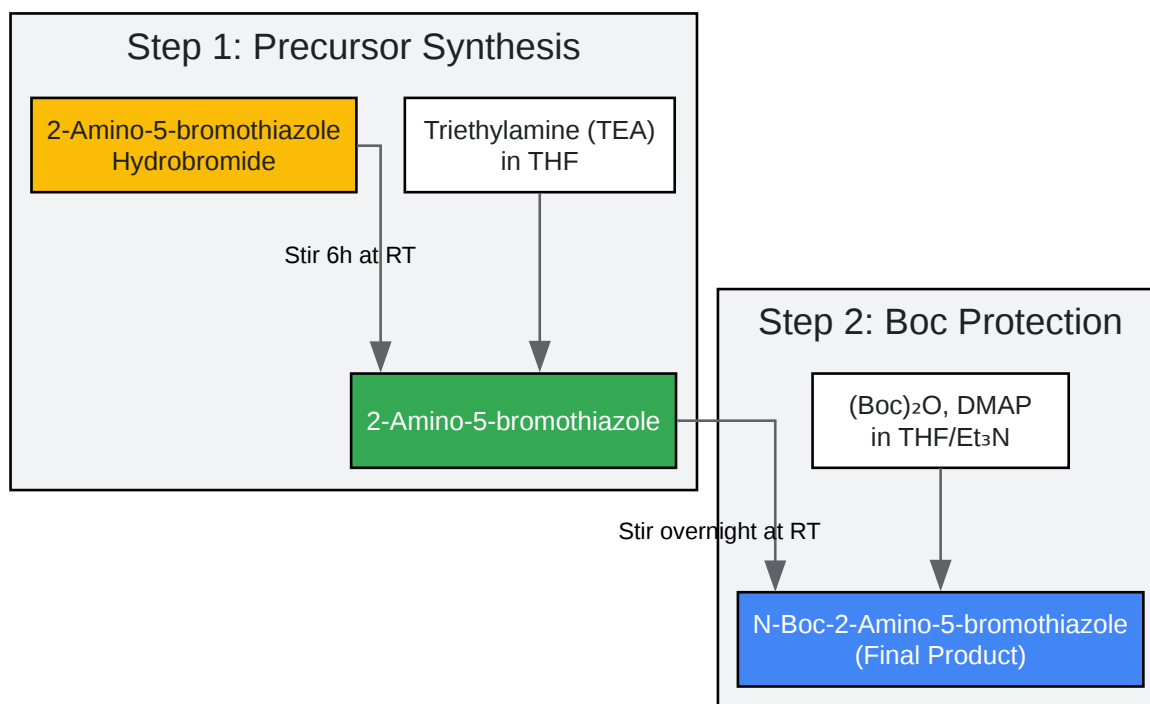
- The mixture is stirred for 6 hours at room temperature.[\[9\]](#)[\[10\]](#)
- Upon completion, the resulting precipitate is removed by filtration.[\[9\]](#)[\[10\]](#)
- The filtrate is concentrated under reduced pressure to yield 2-amino-5-bromothiazole (17 g, 94.97 mmol).[\[9\]](#)[\[10\]](#)
- The product can be used directly in the subsequent reaction without further purification.[\[9\]](#)[\[10\]](#)

B. Synthesis of **N-Boc-2-Amino-5-bromothiazole**[\[1\]](#)

This protocol details the Boc-protection step.

- Reactants: 2-Amino-5-bromothiazole monohydrobromide (100 g, 0.385 mol, 1.0 eq.), Di-tert-butyl dicarbonate ((Boc)₂O, 100.7 g, 0.461 mol, 1.2 eq.).[\[1\]](#)
- Reagents: Triethylamine (Et₃N, 135 mL), 4-(dimethylamino)pyridine (DMAP, 1.18 g, 9.7 mmol, 0.025 eq.).[\[1\]](#)
- Solvent: Tetrahydrofuran (THF, 900 mL).[\[1\]](#)
- Procedure:
 - Di-tert-butyl dicarbonate is added to a solution of 2-amino-5-bromothiazole monohydrobromide and DMAP in a mixture of THF and Et₃N.[\[1\]](#)
 - The reaction mixture is cooled to 0°C using an ice bath.[\[1\]](#)
 - The mixture is then stirred at room temperature overnight, followed by vacuum concentration.[\[1\]](#)
 - The residue is stirred in a 1:10 mixture of EtOAc/heptane (250 mL) at room temperature overnight and then filtered.[\[1\]](#)
 - The filtrate is washed with brine, dried, filtered, and concentrated to yield the final product.[\[1\]](#)

Synthesis Workflow Diagram



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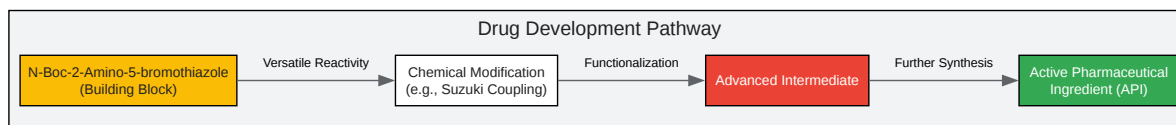
Caption: Workflow for the two-step synthesis of **N-Boc-2-Amino-5-bromothiazole**.

Applications and Reactivity

N-Boc-2-Amino-5-bromothiazole is primarily utilized as a pharmaceutical intermediate.[1][2]

The Boc-protected amino group is stable to many reaction conditions, allowing for selective modification at other positions of the thiazole ring. The bromine atom at the 5-position is a versatile handle for introducing various functional groups via cross-coupling reactions, such as the Suzuki reaction.[11] This makes the compound a valuable building block in the synthesis of complex molecules with potential biological activity.[11]

Role as a Pharmaceutical Intermediate



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Caption: Role of **N-Boc-2-Amino-5-bromothiazole** in the drug development process.

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- To cite this document: BenchChem. [Physical and chemical properties of N-Boc-2-Amino-5-bromothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153047#physical-and-chemical-properties-of-n-boc-2-amino-5-bromothiazole\]](https://www.benchchem.com/product/b153047#physical-and-chemical-properties-of-n-boc-2-amino-5-bromothiazole)

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